Sitagliptin - 486460-32-6

Sitagliptin

Catalog Number: EVT-283360
CAS Number: 486460-32-6
Molecular Formula: C16H15F6N5O
Molecular Weight: 407.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] It is classified as a gliptin, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes mellitus. [, ] Sitagliptin's primary role in scientific research is in understanding and treating metabolic disorders, particularly type 2 diabetes. [, , , , , , , ] Its ability to modulate blood glucose levels without directly stimulating insulin secretion has made it a valuable tool for studying glucose homeostasis and exploring novel therapeutic approaches for diabetes and related conditions. [, , , ]

Source and Classification

Sitagliptin is classified as a dipeptidyl peptidase-4 inhibitor. This class of drugs is designed to increase the levels of incretin hormones, which help regulate insulin secretion in response to meals. Sitagliptin was developed by Merck & Co. and is marketed under the brand name Januvia. It is often prescribed in combination with other medications for better glycemic control in patients with type 2 diabetes.

Synthesis Analysis

The synthesis of sitagliptin has evolved through various methods over the years:

Molecular Structure Analysis

Sitagliptin's molecular formula is C16H21F3N2O2, and its structure includes a triazolopiperazine moiety that is crucial for its biological activity. The compound features:

  • Three fluorine atoms attached to a phenyl ring.
  • An amine group that plays a role in its interaction with the dipeptidyl peptidase-4 enzyme.

The stereochemistry of sitagliptin is significant; it exists as a single enantiomer that exhibits optimal binding affinity to its target enzyme.

Chemical Reactions Analysis

Sitagliptin undergoes several important chemical reactions during its synthesis:

  • Reduction Reactions: The use of sodium borohydride in the chemical resolution process highlights its role in reducing double bonds within intermediates.
  • Hydrogenation: The asymmetric hydrogenation steps involve high-pressure conditions (up to 200 psi) and specific catalysts (e.g., platinum oxide) to achieve enantiomerically enriched products .
  • Coupling Reactions: The final steps often include coupling reactions that link various functional groups together to form the complete sitagliptin molecule.
Mechanism of Action

Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). This results in several physiological effects:

  • Enhanced insulin secretion from pancreatic beta cells in response to meals.
  • Suppressed glucagon secretion from alpha cells, leading to reduced hepatic glucose production.
  • Delayed gastric emptying, contributing to lower postprandial blood glucose levels.
Physical and Chemical Properties Analysis

Sitagliptin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 392.35 g/mol.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulation development and ensuring efficacy in therapeutic applications.

Applications

Sitagliptin is primarily used in the management of type 2 diabetes mellitus. Its applications include:

  • Monotherapy or Combination Therapy: It can be used alone or alongside other antidiabetic agents such as metformin or sulfonylureas.
  • Improving Glycemic Control: It helps patients achieve better blood sugar levels while minimizing the risk of hypoglycemia.
  • Cardiovascular Benefits: Emerging studies suggest potential cardiovascular benefits associated with sitagliptin use, making it an attractive option for diabetic patients with cardiovascular concerns.
Therapeutic Mechanisms and Pharmacodynamics

Molecular Mechanisms of Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Sitagliptin (chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one) is a competitive, reversible inhibitor of DPP-4, an enzyme that degrades incretin hormones. Structurally, Sitagliptin binds to a hydrophobic pocket in the DPP-4 active site, forming critical interactions:

  • Hydrogen bonds with residues Tyr547, Glu206, and Tyr662
  • Halogen bonds involving its trifluorophenyl group and Arg125
  • π-stacking between its triazole ring and Tyr547 [7]This binding stabilizes DPP-4 in a closed conformation, reducing enzymatic activity by >80% at therapeutic concentrations. Computational studies confirm a binding energy of -9.8 kcal/mol, explaining its high affinity (Ki = 18 nM) [7]. Inhibition kinetics follow a non-competitive model with substrate displacement, increasing endogenous incretin half-lives from minutes to hours.

Table 1: Key Molecular Interactions of Sitagliptin with Human DPP-4

Interaction TypeResidues InvolvedFunctional Significance
Hydrogen bondingTyr547, Glu206, Tyr662Anchors catalytic site blockade
Halogen bondingArg125Enhances binding specificity
Hydrophobic interactionsVal656, Trp629Stabilizes inhibitor positioning
π-stackingTyr547Prevents substrate access

Modulation of Glucagon-like Peptide-1 (GLP-1) Signaling Pathways

By inhibiting DPP-4, Sitagliptin elevates active GLP-1 concentrations 2.5-fold, amplifying glucose-dependent insulin secretion through several mechanisms:

  • Cellular cAMP activation: GLP-1 binding to β-cell receptors stimulates adenylate cyclase, increasing cAMP (3.8-fold vs. placebo) and activating Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2). This enhances insulin exocytosis by closing KATP channels and opening voltage-gated Ca²⁺ channels [8].
  • Neural pathway modulation: Portal vein GLP-1 activates vagal afferents, transmitting signals to the nucleus tractus solitarii. This amplifies insulin release via pancreatic efferents, accounting for 30-40% of Sitagliptin's insulinotropic effect [8].
  • Renoprotective effects: In type 1 diabetes, elevated GLP-1 reduces urinary albumin/creatinine ratio (UACR) by 82% (from 7.27 ± 2.41 to 1.32 ± 0.31 mg/mmol) and lowers stromal cell-derived factor-1 (SDF-1), mitigating renal inflammation [4].

Role in Pancreatic β-Cell Preservation and Insulin Secretion Dynamics

Sitagliptin exerts cytoprotective effects beyond glucose lowering:

  • Anti-apoptotic activity: In Zucker Diabetic Fatty (ZDF) rats, Sitagliptin downregulates pro-apoptotic Bax by 40% and upregulates anti-apoptotic Bcl-2 by 75%, reducing β-cell apoptosis. This preserves β-cell mass by 156% versus untreated controls [5].
  • Amyloid toxicity mitigation: Transgenic mice expressing human islet amyloid polypeptide (hIAPP) show 68% less amyloid deposition with Sitagliptin, preventing β-cell loss despite increased hIAPP secretion. This occurs via enhanced clearance of toxic oligomers [2].
  • Proliferative signaling: Sitagliptin upregulates proliferation markers PCNA (2.1-fold) and VEGF (1.8-fold) in islets, promoting β-cell regeneration. It also suppresses Tribbles homolog 3 (TRIB3), an inhibitor of insulin signaling [5].

Table 2: Effects of Sitagliptin on Pancreatic Function in Preclinical Models

ParameterZDF Rats (6 weeks)hIAPP Transgenic Mice (1 year)
β-cell mass↑156% vs. untreatedPrevents amyloid-induced loss
Apoptosis (Bax/Bcl-2 ratio)↓60%Not measured
IL-1β expression↓100%Not measured
Islet amyloid depositionNot applicable↓68% vs. untreated
Insulin secretion (HOMA-β)↑191%Preserved first-phase response

Cross-Talk with Neprilysin (NEP) in Metabolic Regulation

Neprilysin (NEP), a peptidase degrading GLP-1, natriuretic peptides, and bradykinin, exhibits complex interplay with Sitagliptin:

  • Enzyme specificity: Unlike DPP-4, NEP cleaves peptides at distinct sites (N-terminal of hydrophobic residues). Sitagliptin shows no direct inhibition of NEP (p=0.789 for serum level changes) [3] [6].
  • Metabolic associations: In newly diagnosed type 2 diabetes, Sitagliptin-induced changes in serum NEP correlate inversely with BMI (β=-0.0003, p=0.001) but not with HOMA-IR (p=0.383). This suggests NEP's role in adiposity rather than glucose homeostasis [6].
  • Clinical implications: Elevated NEP activity in metabolic dysfunction-associated steatotic liver disease normalizes after GLP-1 therapy, hinting at indirect crosstalk. However, Sitagliptin monotherapy does not alter circulating NEP, indicating distinct regulatory pathways [9].

Properties

CAS Number

486460-32-6

Product Name

Sitagliptin

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one

Molecular Formula

C16H15F6N5O

Molecular Weight

407.31 g/mol

InChI

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1

InChI Key

MFFMDFFZMYYVKS-SECBINFHSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N

Solubility

3.40e-02 g/L

Synonyms

0431, MK
4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine
Anhydrous, Sitagliptin Phosphate
Januvia
MK 0431
MK-0431
MK0431
Monohydrate, Sitagliptin Monophosphate
Monohydrate, Sitagliptin Phosphate
Monophosphate Monohydrate, Sitagliptin
Phosphate Anhydrous, Sitagliptin
Phosphate Monohydrate, Sitagliptin
Phosphate, Sitagliptin
sitagliptin
sitagliptin monophosphate monohydrate
sitagliptin phosphate
sitagliptin phosphate anhydrous
sitagliptin phosphate monohydrate

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.